molecular formula C18H21N5O B13938951 2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine

2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine

Cat. No.: B13938951
M. Wt: 323.4 g/mol
InChI Key: DNHLXOLTLWBBTP-UHFFFAOYSA-N
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Description

2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dimethylamino group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine is unique due to its combination of a pyridine ring with an oxadiazole ring, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

4-[3-(2-ethyl-6-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C18H21N5O/c1-6-15-9-13(7-11(2)19-15)17-21-18(24-22-17)14-8-12(3)20-16(10-14)23(4)5/h7-10H,6H2,1-5H3

InChI Key

DNHLXOLTLWBBTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(C)C)C

Origin of Product

United States

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